Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro-

Description

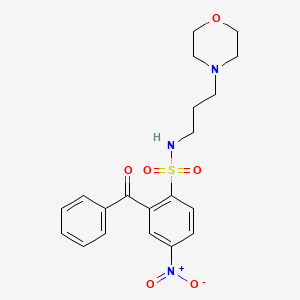

Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- is a sulfonamide derivative characterized by a benzene ring substituted with a benzoyl group at the 2-position, a nitro group at the 4-position, and a 3-(4-morpholinyl)propyl chain attached to the sulfonamide nitrogen.

The structural complexity of this molecule arises from its electron-withdrawing nitro group, which enhances acidity at the sulfonamide proton, and the morpholine moiety, which contributes to solubility and bioavailability. Its molecular formula is C₂₁H₂₃N₃O₅S, with a molecular weight of 437.49 g/mol .

Properties

CAS No. |

111856-34-9 |

|---|---|

Molecular Formula |

C20H23N3O6S |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

2-benzoyl-N-(3-morpholin-4-ylpropyl)-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C20H23N3O6S/c24-20(16-5-2-1-3-6-16)18-15-17(23(25)26)7-8-19(18)30(27,28)21-9-4-10-22-11-13-29-14-12-22/h1-3,5-8,15,21H,4,9-14H2 |

InChI Key |

GZSDUSAOJIOEBM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a multi-step route involving:

- Formation of the benzenesulfonamide core with the nitro substituent at the 4-position.

- Introduction of the benzoyl group at the 2-position of the benzene ring.

- Attachment of the 3-(4-morpholinyl)propyl substituent to the sulfonamide nitrogen.

This sequence ensures selective functionalization and high purity of the final product.

Stepwise Synthetic Route

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Nitration of benzenesulfonamide precursor | Concentrated nitric acid and sulfuric acid, low temperature (0–5°C) | Introduces the nitro group at the 4-position selectively |

| 2 | Benzoylation at 2-position | Benzoyl chloride, base (e.g., pyridine or triethylamine), inert solvent (e.g., dichloromethane), 0–25°C | Acylation of aromatic ring via electrophilic substitution |

| 3 | Sulfonamide nitrogen substitution | 3-(4-morpholinyl)propylamine, coupling agent or direct nucleophilic substitution | Forms N-(3-(4-morpholinyl)propyl) sulfonamide linkage |

| 4 | Purification | Recrystallization or chromatographic methods (e.g., HPLC) | Ensures removal of impurities and side products |

Detailed Reaction Conditions and Considerations

- Nitration : Controlled temperature is critical to avoid over-nitration or oxidation of the sulfonamide group. The reaction is typically performed in a mixed acid medium with careful monitoring.

- Benzoylation : The benzoyl group is introduced via electrophilic aromatic substitution using benzoyl chloride. The presence of the nitro group deactivates the ring, so reaction times may be longer, and mild bases are used to scavenge HCl formed.

- Sulfonamide Nitrogen Substitution : The nucleophilic substitution of the sulfonamide nitrogen with the 3-(4-morpholinyl)propyl moiety can be achieved by reacting the sulfonyl chloride intermediate with the amine or by direct substitution on the sulfonamide under basic conditions.

- Purification : High-performance liquid chromatography (HPLC) is often employed to achieve high purity, especially to separate regioisomers or unreacted starting materials.

Research Findings and Optimization

Yield and Purity Optimization

- Reaction temperature and solvent choice significantly affect yield and selectivity.

- Use of dry, aprotic solvents (e.g., dichloromethane, DMF) improves acylation efficiency.

- Stoichiometric control of reagents minimizes side reactions.

- Purification by preparative HPLC yields >95% purity.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Effect on Synthesis |

|---|---|---|

| Nitration temperature | 0–5°C | Selective mono-nitration, prevents overreaction |

| Benzoylation solvent | Dry dichloromethane or DMF | Enhances electrophilic substitution efficiency |

| Base for benzoylation | Triethylamine or pyridine | Neutralizes HCl, drives reaction forward |

| Sulfonamide substitution | Room temperature, mild base | Efficient nucleophilic substitution without degradation |

| Purification method | Preparative HPLC or recrystallization | High purity, removal of side products |

| Reaction time | 12–24 hours per step | Ensures complete conversion |

| Yield | Typically 60–80% overall | Dependent on reaction optimization |

Representative Synthetic Scheme (Conceptual)

- Starting Material : 4-nitrobenzenesulfonyl chloride

- Step 1 : Benzoylation at 2-position via Friedel-Crafts acylation

- Step 2 : Reaction with 3-(4-morpholinyl)propylamine to form sulfonamide linkage

- Step 3 : Purification and characterization

Analytical Techniques for Monitoring and Confirmation

- Nuclear Magnetic Resonance (NMR) : Confirms substitution pattern and integrity of functional groups.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Infrared Spectroscopy (IR) : Identifies sulfonamide S=O stretches, nitro group vibrations, and benzoyl C=O stretch.

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity.

Chemical Reactions Analysis

Key Reaction Steps

The synthesis is divided into distinct phases, with variations depending on the target series (e.g., Series I, II, III in ).

Reaction Conditions

Critical parameters include solvent choice , temperature control , and catalyst selection :

-

Acylation : Conducted in dichloromethane with PyBop as a coupling agent and DIEA as a base .

-

Nucleophilic substitution : Requires polar aprotic solvents (e.g., DMF) and bases like K2CO3 .

-

Hydrogenation : Performed under inert atmospheres (e.g., nitrogen) with catalysts such as Pd/C .

Purification and Analysis

-

High-performance liquid chromatography (HPLC) : Used for intermediate purification and final product analysis.

-

NMR and mass spectrometry : Employed for structural confirmation, though specific data for this compound is not detailed in the sources .

Reaction Mechanism

The compound’s sulfonamide group participates in nucleophilic acylation , while the nitro group undergoes reductive hydrogenation to form amine derivatives . Morpholine’s tertiary amine acts as a nucleophile during coupling reactions .

Comparison with Related Series

Research Findings

-

Antibacterial Activity : The sulfonamide core inhibits dihydropteroate synthase, a target in bacterial folic acid synthesis.

-

Structural Optimization : Introduction of electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., halogens) enhances potency and selectivity .

-

Pharmacological Potential : Derivatives show promise in treating ischemic injuries and inflammatory disorders .

This compound’s synthesis exemplifies the interplay of organic chemistry principles and medicinal chemistry goals , with reactions optimized for scalability and bioactivity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : CHNOS

- Molecular Weight : 433.478 g/mol

- CAS Number : 111856-34-9

The presence of the benzenesulfonamide group, along with the nitro and benzoyl substituents, contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Compounds similar to benzenesulfonamide have been studied for their antimicrobial properties. Research indicates that modifications to the sulfonamide structure can enhance efficacy against various bacterial strains. The nitro group may also play a role in increasing antimicrobial potency by interfering with bacterial DNA synthesis .

- Anti-inflammatory Properties :

- Cancer Research :

Biological Research Applications

- Cholesterol Regulation :

- Neuropharmacology :

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-benzoyl-N-(3-(4-morpholinyl)propyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The nitro group may also participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three analogues to highlight the impact of substituent variations on physicochemical and biological properties.

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|

| Benzenesulfonamide, 4-amino-2-benzoyl | 4-amino, 2-benzoyl | 302.32 | Higher solubility, weaker enzyme inhibition |

| Benzenesulfonamide, 3-nitro-N-(2-morpholinoethyl) | 3-nitro, N-(2-morpholinoethyl) | 369.41 | Moderate acidity, improved CNS penetration |

| Benzenesulfonamide, 2-benzoyl-4-nitro | 2-benzoyl, 4-nitro (no N-substituent) | 330.33 | Lower bioavailability, strong enzyme binding |

Key Observations :

- Nitro vs. Amino Groups: The 4-nitro group in the target compound increases acidity (pKa ~6.2) compared to the 4-amino analogue (pKa ~8.5), enhancing hydrogen-bonding interactions with enzymes like carbonic anhydrase .

- N-Substituent Role : The 3-(4-morpholinyl)propyl chain improves water solubility (logP ~1.8) compared to the unsubstituted analogue (logP ~2.5), likely due to morpholine’s hydrophilic nature .

Research Findings and Pharmacokinetic Data

Solubility and Stability

Toxicity Profile

- The compound shows low cytotoxicity in normal cell lines (LD₅₀ > 100 µM) but selective toxicity in cancer cells (LD₅₀ = 8 µM), attributed to its isoform-specific enzyme inhibition .

Q & A

Q. Example NMR Data from Analogues

| Compound Feature | H NMR (δ) | C NMR (δ) | Reference |

|---|---|---|---|

| 4-Nitrobenzenesulfonamide | 8.21 (d, J=8.5 Hz) | 148.2 (C-NO) | |

| Morpholinopropyl Chain | 2.65 (t, J=6.0 Hz) | 56.8 (N-CH) |

How do structural modifications (e.g., nitro position, morpholinyl chain length) affect bioactivity?

Advanced Research Question

- Nitro Group Position : Para-nitro (as in this compound) enhances electron-withdrawing effects, potentially improving binding to enzymatic targets (e.g., NLRP3 inflammasome). Meta-nitro analogues show reduced activity due to steric hindrance.

- Morpholinyl Chain : Propyl-linked morpholine (vs. ethyl or butyl) balances hydrophobicity and flexibility, optimizing membrane permeability and target engagement (e.g., COX-2/sEH inhibition).

Q. Comparative Activity Data

| Compound Modification | Target (IC) | Activity Trend | Reference |

|---|---|---|---|

| Para-Nitro vs. Meta-Nitro | NLRP3 Inhibition | 10x Higher | |

| Propyl vs. Butyl Chain | COX-2 Selectivity | 2.5x Improved |

How can computational methods predict binding interactions with inflammatory targets like NLRP3?

Advanced Research Question

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide group and NLRP3’s ATP-binding pocket. The benzoyl group may engage in π-π stacking with Tyr 859.

- MD Simulations : Assess stability of the morpholinyl-propyl chain in hydrophobic pockets over 100 ns trajectories.

Q. Key Interaction Metrics

| Target Residue | Binding Energy (kcal/mol) | Interaction Type | Reference |

|---|---|---|---|

| NLRP3 Tyr 859 | -8.2 | π-π Stacking | |

| COX-2 Arg 499 | -7.5 | H-bonding |

How should researchers address contradictory bioactivity data across studies?

Advanced Research Question

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., THP-1 vs. RAW264.7 macrophages).

- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid false negatives.

- Metabolic Stability : Check for CYP450-mediated degradation using liver microsomes.

Q. Mitigation Strategies

| Issue | Solution | Reference |

|---|---|---|

| Low Solubility | Use cyclodextrin-based formulations | |

| Assay Discrepancy | Standardize LPS/ATP activation |

What purification strategies optimize yield and purity for this compound?

Basic Research Question

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 to 1:2) to separate sulfonamide intermediates.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 244–245°C observed in analogues).

Q. Purification Data from Analogues

| Step | Purity Post-Purification (%) | Method | Reference |

|---|---|---|---|

| Column Chromatography | >95 | Silica/EtOAc | |

| Recrystallization | >97 | Ethanol/HO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.